molecular formula C22H23N3O2 B3571796 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine

1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine

Cat. No.: B3571796
M. Wt: 361.4 g/mol
InChI Key: SBZICUMPGYUTBU-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine is a synthetic organic compound featuring a piperazine core that is functionalized with a 2-methoxynaphthalene methyl group and a nicotinoyl (pyridine-3-carbonyl) moiety. This specific structural architecture is characteristic of molecules explored for their potential in medicinal chemistry and drug discovery. Piperazine derivatives are extensively investigated for their ability to interact with a variety of biological targets. Structurally similar compounds have been studied as ligands for central nervous system receptors, such as the 5-HT1A receptor . Other piperazine-based molecules have been developed as enzyme inhibitors, including modulators of Fatty Acid Amide Hydrolase (FAAH) and Dipeptidylpeptidase-IV (DPP-IV) , highlighting the versatility of this chemical class. Furthermore, such compounds have demonstrated potential in other therapeutic areas, including serving as anticancer and cytotoxic agents , as well as possessing antiviral properties . The presence of both a methoxynaphthalene group, which can contribute to hydrophobic interactions, and a pyridine carbonyl group, which can act as a hydrogen bond acceptor, makes this molecule a valuable scaffold for probing biological pathways and structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-21-9-8-17-5-2-3-7-19(17)20(21)16-24-11-13-25(14-12-24)22(26)18-6-4-10-23-15-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZICUMPGYUTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the naphthalene and pyridine derivatives. One common synthetic route includes:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methoxy group at the 2-position. This can be achieved through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Pyridine Derivative Preparation: The pyridine ring is functionalized with a carbonyl group at the 3-position. This can be achieved through a Vilsmeier-Haack reaction using pyridine and a formylating agent.

    Coupling Reaction: The naphthalene and pyridine derivatives are then coupled with piperazine through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group on the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of 1-[(2-Hydroxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine.

    Reduction: Formation of 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-hydroxyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The naphthalene and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives often exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity Reference
Target Compound : 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine 1: (2-Methoxynaphthalen-1-YL)methyl
4: Pyridine-3-carbonyl
Enhanced lipophilicity (naphthalene) and hydrogen bonding (pyridine carbonyl) Likely 5-HT1A/histamine receptor affinity (inferred)
Compound 7 (1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine) 1: 3-Chloropropyl
4: 2-Methoxyphenyl
Flexible alkyl chain for receptor interaction 5-HT1A binding affinity (Ki = 12 nM)
Compound 20 (1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazine) Aryloxy-phenethyl linker; 3-chlorophenyl Rigid indenyloxy group for spatial orientation Not specified; likely CNS activity
Sch-350634 (1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methylpiperazine) Pyridine carbonyl; methyl substituents Optimized for CCR5 antagonism HIV-1 entry inhibition (IC50 = 1.2 nM)
Compound 1 (1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine) Chlorophenyl; chloropyridine carbonyl Halogenated groups for enhanced binding Potential antiviral/antibacterial activity

Physicochemical Properties

  • Melting Points :

    • The target compound’s melting point is unreported, but analogs with similar substituents (e.g., pyridine carbonyl) exhibit melting points between 65–120°C .
    • Naphthalene-containing derivatives (e.g., flunarizine: CAS 52468-60-7) have higher melting points (~120°C) due to increased crystallinity .
  • Synthetic Yields :

    • Piperazine derivatives with complex substituents (e.g., pyridine carbonyl) typically show moderate yields (45–72%) under reflux conditions .

Pharmacological Comparisons

  • Receptor Selectivity :

    • The 2-methoxyphenyl group in analogs like Compound 7 confers high 5-HT1A selectivity . The target compound’s naphthalene group may further enhance affinity but reduce selectivity due to steric bulk.
    • Pyridine-3-carbonyl derivatives (e.g., Sch-350634 ) show CCR5 antagonism, suggesting the target compound’s activity could vary significantly with structural context .
  • Metabolic Stability :

    • Naphthalene moieties may slow oxidative metabolism compared to simpler aryl groups (e.g., chlorophenyl in Compound 20 ) .

Research Findings and Data Tables

Table 1: Key Analogues and Their Properties

Compound ID Substituents Melting Point (°C) Yield (%) Biological Target
Target Compound 2-Methoxynaphthalen-1-YL, pyridine-3-carbonyl N/A N/A Inferred: 5-HT1A/CCR5
Compound 7 2-Methoxyphenyl, 3-chloropropyl 83–84 54 5-HT1A (Ki = 12 nM)
Compound 20 3-Chlorophenyl, indenyloxy 83–84 65 Not specified
Sch-350634 2,4-Dimethylpyridine carbonyl 177–178 65 CCR5 (IC50 = 1.2 nM)
Flunarizine Bis(4-fluorophenyl), cinnamyl ~120 72 Calcium channel blocker

Table 2: Substituent Impact on Activity

Substituent Effect on Activity Example Compound
2-Methoxyphenyl High 5-HT1A affinity Compound 7
Pyridine carbonyl CCR5/HIV-1 inhibition Sch-350634
Naphthalene Increased lipophilicity, slower metabolism Target Compound
Chlorophenyl Enhanced binding via halogen interactions Compound 20

Notes

Synthesis Challenges : The naphthalene methoxy group may require protective strategies during alkylation to prevent demethylation .

Biological Data Gaps : Direct receptor binding or ADMET data for the target compound are absent; inferences rely on structural analogs.

Structural Trade-offs : While the naphthalene group improves lipophilicity, it may reduce solubility, necessitating salt formation (e.g., fumarate salts as in ).

Biological Activity

1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxynaphthalene moiety and a pyridine carbonyl group. This unique structure is thought to confer specific interactions with biological targets, influencing its pharmacological effects.

Research indicates that compounds with similar structures can affect various biological pathways:

  • Microtubule Dynamics : Piperazine derivatives have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, related compounds have demonstrated the ability to sensitize colon cancer cells to apoptotic signals by disrupting normal mitotic processes .
  • Acetylcholinesterase Inhibition : Some piperazine derivatives interact with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of related piperazine compounds, which may provide insights into the activity of this compound.

Compound Target Effect ED50 (nM) Cell Line
AK301MicrotubulesInduces mitotic arrest115HT29 (colon cancer)
11fBacterial growthInhibits P. aeruginosa2 (MIC)Various strains
KAcetylcholinesteraseInhibits enzyme activityN/AHuman cells

Case Studies

  • Colon Cancer Sensitization : A study highlighted the effectiveness of piperazine-based compounds in enhancing the sensitivity of colon cancer cells to apoptosis. The compound AK301 was noted for its selective toxicity towards cancer cells compared to normal fibroblasts, indicating a potential therapeutic window for treatment .
  • Neuroprotective Potential : Another investigation into piperazine derivatives revealed their capacity to inhibit acetylcholinesterase, which is crucial for developing treatments for neurodegenerative disorders. This suggests that similar compounds could offer dual benefits in both oncology and neurology .

Safety and Toxicity

Safety assessments are critical for evaluating the clinical applicability of new compounds. Hemolytic assays conducted on related piperazine derivatives indicated low hemolytic activity, suggesting a favorable safety profile when interacting with human red blood cells .

Q & A

Q. What are the recommended multi-step synthetic pathways for synthesizing 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine, and how can reaction conditions be optimized for improved yield?

Methodological Answer: A typical synthesis involves sequential coupling of the methoxynaphthalene and pyridine-carbonyl moieties to the piperazine core. Key steps include:

  • N-Alkylation : Reacting 2-methoxynaphthalene-1-carbaldehyde with piperazine under reductive amination conditions (e.g., NaBH3CN in ethanol at 60°C) .
  • Acylation : Introducing the pyridine-3-carbonyl group via carbodiimide-mediated coupling (e.g., DCC/DMAP in DMF at 0–25°C) .
    Optimization Strategies :
  • Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to intermediate) to minimize side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods confirm the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, naphthalene aromatic protons at δ 7.2–8.5 ppm) and piperazine backbone signals (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and aromatic C-H bending .
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and compare retention times to standards .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, particularly in targeting enzymes or receptors implicated in disease pathways?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement (e.g., 3H-labeled antagonists for GPCRs like CCR5 or serotonin receptors) to measure IC50 values .
  • Enzyme Inhibition : Conduct fluorogenic substrate assays (e.g., cytochrome P450 isoforms) to determine Ki values under varying pH and temperature conditions .
  • Cell-Based Assays : Measure anti-inflammatory activity via TNF-α/IL-6 ELISA in LPS-stimulated macrophages .

Q. How can researchers resolve contradictions in reported pharmacological data for piperazine derivatives, and how do structural modifications influence biological effects?

Methodological Answer:

  • Data Reconciliation : Compare metabolic stability (e.g., liver microsomal assays) across species (rat vs. human) to address interspecies variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and evaluate changes in logP, solubility, and target affinity .
  • Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. orthosteric binding mechanisms .

Q. How does the introduction of methoxy and pyridinyl groups impact the compound’s physicochemical properties and pharmacokinetic profile?

Methodological Answer:

  • Physicochemical Properties :
    • LogP : Calculate via shake-flask method; methoxy groups reduce hydrophobicity, while pyridinyl carbonyls increase H-bond acceptor capacity .
    • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulate GI fluid conditions .
  • Pharmacokinetics :
    • Metabolic Stability : Incubate with CYP3A4/2D6 isoforms and quantify metabolites via LC-MS .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Q. What computational modeling approaches predict the binding affinity of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CCR5 or serotonin transporter (SERT) active sites. Prioritize poses with hydrogen bonds to pyridinyl carbonyl and piperazine nitrogen .
  • QSAR Models : Train regression models using descriptors like polar surface area, molar refractivity, and topological torsion .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can controlled experiments assess the metabolic stability and cytochrome P450 interactions of this compound?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with NADPH-supplemented rat/human microsomes, quantify parent compound depletion via LC-MS, and calculate t1/2 .
  • CYP Inhibition Screening : Use luminescent substrates (e.g., P450-Glo™) to measure IC50 for major isoforms (3A4, 2D6) .
  • Reactive Metabolite Detection : Trapping assays with glutathione or KCN to identify electrophilic intermediates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine

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